Dehydroperilloxin

Vue d'ensemble

Description

5-Methoxyfuro2,3-gbenzoxepin is a naturally occurring compound found in plants such as Perilla frutescens var. acuta and Perilla frutescens var. crispa. This compound is part of the benzoxepin family, which is known for its diverse biological activities, including anti-inflammatory and cyclooxygenase inhibitory properties .

Méthodes De Préparation

The synthesis of 5-Methoxyfuro2,3-gbenzoxepin can be achieved through various methods. One common synthetic route involves the use of dichloromethane extracts from the stems of Perilla frutescens var. acuta . The structures of the synthesized compounds are elucidated using techniques such as UV, MS, (1)H and (13)C NMR, NOE, (1)H-(13)C COSY, and HMBC spectral data .

Analyse Des Réactions Chimiques

5-Methoxyfuro2,3-gbenzoxepin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dichloromethane, UV light, and various catalysts . Major products formed from these reactions include derivatives such as perilloxin and dehydroperilloxin, which possess inhibitory activities against cyclooxygenase .

Applications De Recherche Scientifique

Pharmacological Properties

Dehydroperilloxin exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells. A study demonstrated its effectiveness against human colon and lung cancer cell lines, showing potential for inhibiting tumor growth and metastasis .

- Anti-inflammatory Effects : The compound has been shown to suppress pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases . Its mechanisms involve the inhibition of inflammatory mediators such as TNF-α and IL-6 .

- Antioxidant Properties : this compound is noted for its ability to scavenge free radicals, contributing to its protective effects against oxidative stress-related diseases . This property is particularly relevant in neuroprotection and the prevention of neurodegenerative disorders.

Applications in Medicine

The therapeutic potential of this compound extends into several medical applications:

- Cancer Therapy : Given its ability to inhibit cancer cell proliferation, this compound is being investigated as a potential adjunct therapy in oncology. It may enhance the efficacy of existing chemotherapeutic agents .

- Anti-inflammatory Treatments : The compound's anti-inflammatory properties suggest its use in developing treatments for chronic inflammatory conditions such as asthma and inflammatory bowel disease (IBD) .

- Neuroprotective Agents : Due to its antioxidant capabilities, this compound is being explored for its potential to protect neuronal cells from damage, which could be crucial in treating conditions like Alzheimer's disease and Parkinson's disease .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on Hela cells, revealing dose-dependent apoptosis and reduced cell viability, indicating strong anticancer activity .

- Inflammation Models : In animal models of colitis, administration of this compound significantly reduced inflammation markers and improved symptoms, suggesting its potential role in managing IBD .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

The mechanism of action of 5-Methoxyfuro2,3-gbenzoxepin involves the inhibition of cyclooxygenase enzymes . Cyclooxygenase enzymes are responsible for the formation of prostanoids, including prostaglandins, which play a key role in inflammation and pain. By inhibiting these enzymes, 5-Methoxyfuro2,3-gbenzoxepin reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

5-Methoxyfuro2,3-gbenzoxepin is similar to other benzoxepin derivatives such as perilloxin and dehydroperilloxin . These compounds share a common benzoxepin core structure but differ in their substituents and biological activities. For example, perilloxin and this compound also inhibit cyclooxygenase enzymes but have different inhibitory potencies . The uniqueness of 5-Methoxyfuro2,3-gbenzoxepin lies in its specific structure and the presence of a methoxy group, which may contribute to its distinct biological activity .

Activité Biologique

Dehydroperilloxin is a natural compound derived from Perilla frutescens, a plant known for its diverse pharmacological properties. This article explores the biological activities of this compound, highlighting its antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various studies and case analyses.

Chemical Structure and Properties

This compound is classified as a terpenoid, specifically an oxepine derivative. Its molecular formula is , and it exhibits unique structural features that contribute to its biological activities. The compound is primarily extracted from the leaves of Perilla frutescens, which is rich in bioactive secondary metabolites.

1. Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. Studies indicate that it inhibits the growth of bacteria and fungi, making it a candidate for developing natural antimicrobial agents.

| Pathogen Tested | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

2. Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models.

- Mechanism : The compound suppresses the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.

- Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound significantly reduced levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

3. Anticancer Potential

Recent investigations have suggested that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

- Cell Lines Tested :

- Breast cancer (MCF-7)

- Colon cancer (HT-29)

The mechanism involves the activation of caspase pathways leading to programmed cell death, making it a promising candidate for further research in cancer therapeutics.

Propriétés

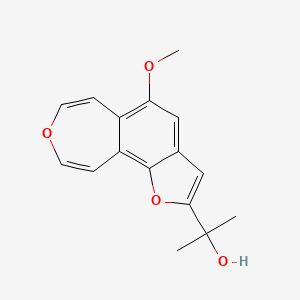

IUPAC Name |

2-(5-methoxyfuro[3,2-i][3]benzoxepin-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-16(2,17)14-9-10-8-13(18-3)11-4-6-19-7-5-12(11)15(10)20-14/h4-9,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZSEWYHQCKWLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=CC(=C3C=COC=CC3=C2O1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.